3-Methoxycyclopent-2-enone chemical properties and structure
3-Methoxycyclopent-2-enone chemical properties and structure
An In-depth Technical Guide to 3-Methoxycyclopent-2-enone: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 3-methoxycyclopent-2-enone, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical properties, structural features, spectroscopic signature, synthesis, and key aspects of its reactivity that make it a valuable building block for complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
3-Methoxycyclopent-2-enone (CAS No. 4683-50-5) is a cyclic enol ether derivative of 1,3-cyclopentanedione. Its structure features a five-membered ring containing a ketone, a carbon-carbon double bond, and a methoxy group conjugated with the carbonyl system. This arrangement defines its unique reactivity, blending the characteristics of an α,β-unsaturated ketone with those of a vinyl ether.[1][2]
The presence of the electron-donating methoxy group on the β-carbon of the enone system modulates its electrophilicity, differentiating its reactivity from simple alkyl-substituted cyclopentenones. This structural feature is crucial for its application in targeted synthetic strategies. The compound exists as a solid at room temperature.[2]
Table 1: Physicochemical Properties of 3-Methoxycyclopent-2-enone
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxycyclopent-2-en-1-one | [1] |
| CAS Number | 4683-50-5 | [1][2] |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Melting Point | 49-53 °C | [2] |
| InChI Key | DTWCFCILAJVNPE-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC(=O)CC1 | [2] |
Structural Elucidation by Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 3-Methoxycyclopent-2-enone
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Interpretation |
| ¹H NMR | Vinyl Proton (H-2) | 5.2 - 5.6 ppm | This proton is on a carbon adjacent to the carbonyl group and part of the enol ether system. Its chemical shift is influenced by the conjugation and the methoxy group. |
| Methylene Protons (H-4) | 2.3 - 2.6 ppm | These protons are adjacent to the carbonyl group (α-protons) and typically appear as a triplet. | |
| Methylene Protons (H-5) | 2.6 - 2.9 ppm | These protons are adjacent to the vinyl carbon and will also appear as a triplet, likely slightly downfield from the H-4 protons. | |
| Methoxy Protons (-OCH₃) | 3.6 - 3.9 ppm | A characteristic singlet for the three equivalent protons of the methoxy group, deshielded by the attached oxygen.[3] | |
| ¹³C NMR | Carbonyl Carbon (C-1) | 195 - 205 ppm | Typical chemical shift for a conjugated ketone carbonyl carbon. |
| Vinyl Carbon (C-3) | 175 - 185 ppm | This carbon is significantly deshielded due to its attachment to the electronegative oxygen atom of the methoxy group. | |
| Vinyl Carbon (C-2) | 105 - 115 ppm | This carbon is shielded relative to a typical alkene due to the electron-donating resonance effect of the adjacent methoxy group. | |
| Methoxy Carbon (-OCH₃) | 55 - 60 ppm | Characteristic shift for a methoxy group carbon.[3] | |
| Methylene Carbon (C-4) | 30 - 35 ppm | Aliphatic carbon alpha to a carbonyl group. | |
| Methylene Carbon (C-5) | 25 - 30 ppm | Aliphatic carbon adjacent to the double bond. | |
| IR Spectroscopy | C=O Stretch (Ketone) | ~1690-1710 cm⁻¹ | The carbonyl stretching frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the double bond.[4][6] |
| C=C Stretch (Alkene) | ~1600-1620 cm⁻¹ | Strong absorption due to the polarized nature of the enol ether double bond. | |
| C-O Stretch (Enol Ether) | ~1200-1250 cm⁻¹ | Strong, characteristic stretch for the vinyl ether C-O bond.[6] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 112 | The molecular ion peak corresponding to the molecular weight of the compound. |
| Key Fragments | m/z = 84, 83, 69, 55 | Expected fragmentation includes the loss of CO (M-28) to give m/z 84, loss of an ethyl group, and other characteristic cleavages of the cyclopentane ring.[7][8] |
Synthesis of 3-Methoxycyclopent-2-enone
A robust and widely applicable synthesis of 3-methoxycyclopent-2-enone starts from the readily available precursor 1,3-cyclopentanedione.[2] The process involves a Dieckmann-type cyclization to form the dione, followed by a regioselective O-methylation to yield the final enol ether product. This approach provides a reliable and scalable route.
Protocol: Two-Step Synthesis from 1,3-Cyclopentanedione
This protocol is based on well-established procedures for the formation of cyclic β-dicarbonyls and their subsequent O-alkylation.[9][10][11]
Step 1: Preparation of 1,3-Cyclopentanedione
-
Causality: The initial step involves the base-mediated intramolecular cyclization of a linear diester, such as diethyl adipate, followed by hydrolysis and decarboxylation to yield the cyclic dione. Procedures for this transformation are well-documented and optimized in resources like Organic Syntheses.[9][10] 1,3-Cyclopentanedione exists in equilibrium with its more stable enol tautomer.[2]
Step 2: O-Methylation of 1,3-Cyclopentanedione
-
Causality: The acidic enol proton of 1,3-cyclopentanedione can be selectively removed or the nucleophilic enol can directly react with an electrophilic methyl source. While hazardous, diazomethane provides a clean and high-yielding methylation. A safer and more practical alternative for larger scales is the use of dimethyl sulfate with a mild base like potassium carbonate to trap the liberated sulfuric acid.[11]
-
Setup: To a stirred solution of 1,3-cyclopentanedione (1.0 eq) in a suitable solvent (e.g., acetone or THF) in an ice bath, add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add dimethyl sulfate (1.1 eq) dropwise to the suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Filter the solid potassium salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-methoxycyclopent-2-enone.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-methoxycyclopent-2-enone stems from its identity as a modified Michael acceptor. The methoxy group makes it an excellent substrate for conjugate addition reactions, particularly with organocuprates, leading to the formation of a transient enolate that can be trapped with various electrophiles.
Conjugate Addition-Alkylation Cascade
This two-step, one-pot sequence is a powerful method for the diastereoselective construction of substituted cyclopentanones.
-
Step 1: Conjugate Addition: A soft nucleophile, typically a lithium dialkylcuprate (Gilman reagent), adds to the β-carbon (C-2) of the enone system. This reaction is highly efficient and regioselective, forming a specific lithium enolate intermediate. The choice of organocuprate is critical as it avoids the 1,2-addition to the carbonyl group that is often observed with harder organolithium or Grignard reagents.[12][13]
-
Step 2: Enolate Trapping: The resulting enolate is a potent nucleophile and can be trapped in situ by adding an electrophile, such as an alkyl halide. This alkylation occurs at the α-carbon (C-5), leading to a 2,5-disubstituted cyclopentanone product.[14][15][16]
Note: The DOT script above is a template. For actual image generation, valid image URLs would be required for the chemical structures.
Application in Prostaglandin Synthesis
The cyclopentenone ring is the core scaffold of prostaglandins, a class of biologically active lipids with profound physiological effects.[17][18] The conjugate addition-alkylation strategy using cyclopentenone precursors like 3-methoxycyclopent-2-enone is a cornerstone of modern prostaglandin synthesis. This approach allows for the controlled, stereoselective introduction of the two side chains characteristic of the prostaglandin structure. The use of chiral auxiliaries or catalysts in this sequence has enabled the asymmetric synthesis of these vital molecules.[18][19]
Safety and Handling
3-Methoxycyclopent-2-enone should be handled with appropriate care in a laboratory setting. It is classified as a combustible solid and can cause skin and eye irritation, as well as potential respiratory irritation upon inhalation.[1]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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